Cis-ruthenium Chloride

Description

Significance of the Cis-Ruthenium Chloride Moiety in Contemporary Coordination Chemistry Research

The this compound moiety, characterized by two chloride ligands adjacent to each other in the coordination sphere of a ruthenium center, is a cornerstone of modern coordination chemistry. This specific geometric arrangement imparts unique electronic and steric properties to the resulting complexes, rendering them highly significant in diverse fields of research, particularly in catalysis and medicinal chemistry. rsc.orgmdpi.com The interest in ruthenium(II) complexes featuring a cis-RuCl₂ fragment remains robust due to their utility as precursors for new molecular architectures, their effectiveness as DNA binding and anti-tumor agents, and their role as catalyst precursors for a multitude of organic transformations. rsc.org

The significance of the cis-dichloro configuration is intrinsically linked to the lability of the Ru-Cl bonds. The nature of the other ligands in the primary coordination sphere of the ruthenium atom influences this lability, allowing for fine-tuning of the complex's reactivity. rsc.org This tunability is a key factor in the design of catalysts for specific organic reactions, such as the acceptorless dehydrogenation of alcohols, where the high efficiency of catalyst precursors with a cis-RuCl₂ moiety is well-documented. rsc.org

In the realm of medicinal chemistry, the cis-dichloro arrangement is a critical feature in the design of potential anticancer agents. ontosight.airesearchgate.net Drawing inspiration from the success of cisplatin, which also possesses a cis-dichloro geometry, researchers have explored a vast array of this compound complexes. These compounds are investigated for their ability to interact with biological macromolecules, most notably DNA, where they can induce damage and trigger apoptosis (programmed cell death) in cancer cells. ontosight.aiias.ac.in For instance, complexes like cis-[RuCl₂(NH₃)₄]Cl have demonstrated promising results against tumor cells. ias.ac.inontosight.ai The cis configuration is often crucial for biological activity, significantly influencing the compound's reactivity and therapeutic potential. ontosight.ai

Furthermore, the stereochemical preference of Ru(II) and Ru(III) for the cis geometry in many diimine complexes contributes to their thermodynamic stability, which is a vital aspect for their practical applications. rsc.org The ability to synthesize and isolate specific isomers, such as in the case of cis-[RuCl₂(dppm)₂] (where dppm is 1,1-bis(diphenylphosphino)methane), has been pivotal for detailed studies of their chemical and biological properties. scielo.br

Interactive Table: Selected this compound Complexes and Their Significance

| Compound Name | Formula | Significance |

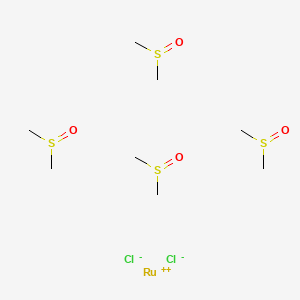

| cis-Dichlorobis(dimethyl sulfoxide)ruthenium(II) | cis-[RuCl₂(DMSO)₄] | Precursor for various ruthenium complexes, potential anticancer properties. rsc.orgontosight.ai |

| cis-Dichlorotetraammineruthenium(III) chloride | cis-[RuCl₂(NH₃)₄]Cl | Investigated as an anticancer agent with DNA-damaging capabilities. ias.ac.inontosight.ai |

| cis-Dichlorobis(bipyridine)ruthenium(II) | cis-[Ru(bpy)₂Cl₂] | Intermediate in the synthesis of important photoredox catalysts. wikipedia.orgwikipedia.org |

| cis-Dichlorobis(1,1-bis(diphenylphosphino)methane)ruthenium(II) | cis-[RuCl₂(dppm)₂] | Precursor for complexes with potential anticancer activity. scielo.br |

Historical Context and Evolution of Research on Ruthenium Complexes with a Cis-Dichloro Configuration

The exploration of ruthenium chemistry dates back to its discovery, but the focused investigation of complexes with a cis-dichloro configuration gained significant momentum in the latter half of the 20th century. A pivotal moment in this evolution was the establishment of hydrated ruthenium(III) chloride (RuCl₃·xH₂O) as a versatile and common starting material for the synthesis of a vast array of ruthenium compounds. wikipedia.org This readily available precursor opened the door to the systematic study of ruthenium's coordination chemistry.

Early research laid the groundwork for understanding the fundamental reactivity of ruthenium chlorides. For instance, the aquation of hexachlororuthenate(III) to form cis and trans isomers of [RuCl₄(H₂O)₂]⁻ was a key step in elucidating the solution chemistry of these species. core.ac.uk The synthesis of cis-[RuCl₂(DMSO)₄] marked a significant advancement, providing a stable and reactive precursor that has since been widely used in the synthesis of new ruthenium complexes with a cis-RuCl₂ core. rsc.orgsciopen.com The reactivity of this complex, particularly the substitution of the DMSO ligands, allows for the introduction of a wide variety of other ligands, leading to a vast library of derivatives. sciopen.com

The development of organometallic ruthenium chemistry further expanded the scope of research. The synthesis of half-sandwich complexes of the type [(η⁶-arene)Ru(L)Cl₂] with a cis-dichloro arrangement became a focal point. nih.gov These complexes were not only of fundamental interest for their structural and bonding properties but also showed promise in catalysis and medicinal applications.

A major impetus for the intensified research into cis-dichloro ruthenium complexes came from the field of cancer chemotherapy. Following the clinical success of the platinum-based drug cisplatin, which features a cis-dichloro geometry, researchers began to explore analogous ruthenium complexes with the hypothesis that they might exhibit similar or improved therapeutic properties with potentially lower toxicity. derpharmachemica.comnih.gov This led to the synthesis and evaluation of a multitude of cis-dichloro ruthenium compounds, including those with ammine, ias.ac.in and various N-donor ligands. nih.gov

In the domain of catalysis, the evolution of research on cis-dichloro ruthenium complexes has been equally impactful. The discovery that certain cis-dichloro ruthenium phosphine (B1218219) complexes were effective catalysts for hydrogenation and other organic transformations spurred significant research efforts. researchgate.net More recently, the development of ruthenium-based olefin metathesis catalysts, some of which feature a cis-dichloro configuration, has revolutionized synthetic organic chemistry. acs.orgbeilstein-journals.org The ability to control the cis-trans isomerism in these catalysts has been shown to be crucial for modulating their latency and activity. beilstein-journals.org

Interactive Table: Key Milestones in the Evolution of this compound Research

| Decade | Key Developments | Significance |

| 1970s-1980s | Synthesis and characterization of fundamental cis-dichloro ruthenium precursors like cis-[RuCl₂(DMSO)₄]. | Provided versatile starting materials for a broad range of new complexes. derpharmachemica.com |

| 1990s | Increased focus on the anticancer potential of cis-dichloro ruthenium complexes, inspired by cisplatin. | Led to the development of new classes of potential metallodrugs. nih.gov |

| 2000s | Development of well-defined cis-dichloro ruthenium catalysts for organic synthesis, including olefin metathesis. | Revolutionized approaches to the synthesis of complex organic molecules. acs.orgbeilstein-journals.org |

| 2010s-Present | Fine-tuning of electronic and steric properties of cis-dichloro ruthenium complexes for advanced applications in catalysis and medicine. | Enables the design of highly specific and efficient catalysts and therapeutic agents. rsc.orgmdpi.com |

Propriétés

Numéro CAS |

59091-96-2 |

|---|---|

Formule moléculaire |

C8H24Cl2O4RuS4 |

Poids moléculaire |

484.5 g/mol |

Nom IUPAC |

dichlororuthenium;methylsulfinylmethane |

InChI |

InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2 |

Clé InChI |

UMJDEUKQHKMAOI-UHFFFAOYSA-L |

SMILES |

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Ru+2] |

SMILES canonique |

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl |

Origine du produit |

United States |

Synthetic Methodologies for Cis Ruthenium Chloride Complexes

Diverse Synthetic Routes to Access Cis-RuCl₂ Coordination Spheres

The creation of a cis-dichlororuthenium(II) core can be achieved through several reliable synthetic pathways. The choice of route often depends on the desired ancillary ligands and the required stereochemical purity of the final product.

Ruthenium trichloride (B1173362) (RuCl₃·xH₂O) is a common and commercially available starting material for the synthesis of many ruthenium complexes, including those with a cis-dichloro configuration. wikipedia.org The direct reaction of ruthenium trichloride with appropriate ligands can lead to the formation of cis-complexes. For instance, the reaction of RuCl₃ with bipyridine (bpy) or phenanthroline (phen) and lithium chloride can produce cis-[Ru(bpy)₂Cl₂]·2H₂O or cis-[Ru(phen)₂Cl₂]·3H₂O, respectively. google.com Similarly, the synthesis of cis-(dichloro)tetrammineruthenium(III) chloride, cis-[RuCl₂(NH₃)₄]Cl, can be achieved from a ruthenium ammine precursor which is itself derived from ruthenium trichloride. ias.ac.in This multi-step process involves the reflux of [RuCl(NH₃)₅]Cl₂ in concentrated ammonium (B1175870) hydroxide (B78521), followed by several steps to yield the final cis-dichloro product. ias.ac.in

Another important precursor, [RuCl₂(PPh₃)₃], is synthesized from ruthenium trichloride hydrate (B1144303) and triphenylphosphine (B44618). wikipedia.org This complex serves as a versatile starting material for further reactions. mdpi.comresearchgate.net

Ligand exchange is a powerful technique for the stereoselective synthesis of cis-ruthenium chloride complexes. This approach involves the substitution of ligands on a pre-existing ruthenium complex with new ligands, often with retention or controlled alteration of the stereochemistry. For example, the reaction of cis-[Ru(bpy)₂Cl₂] with a bis(thioether) ligand leads to the diastereoselective formation of a new cis-complex. acs.org

Anionic ligand exchange has also been explored to modify the properties of cis-dichloro ruthenium complexes. In a study on cis-dichloro benzylidene phosphite (B83602) complexes, the chloride ligands were successfully replaced by bromide and iodide anions by reacting the starting complex with lithium bromide or sodium iodide in acetone. mdpi.com This demonstrates that the cis-configuration can be maintained during anionic ligand exchange. Furthermore, the reaction of mer,trans-[RuCl₂(NN'N)(PPh₃)] with CO can lead to the formation of mer,cis-[RuCl(CO)₂(NN'N)]OTf, showcasing a change in stereochemistry through ligand exchange and addition. uu.nl

The synthesis of specific diastereomers of this compound complexes is crucial for applications in asymmetric catalysis and chiroptical materials. This is often achieved by reacting a prochiral ruthenium precursor with a chiral ligand. A notable example is the reaction of cis- or trans-Ru(bpy)₂Cl₂ with enantiomerically pure methyl p-tolyl sulfoxide (B87167). nih.govresearchgate.net This reaction leads to the diastereoselective formation of cis-Δ-[Ru(bpy)₂( (R)-(+)-methyl p-tolyl sulfoxide)Cl]Cl or cis-Λ-[Ru(bpy)₂( (S)-(-)-methyl p-tolyl sulfoxide)Cl]Cl. nih.govresearchgate.net The diastereoselectivity is primarily governed by the chirality of the incoming sulfoxide ligand. nih.gov

Similarly, the reaction of Ru(DMSO)₄Cl₂ with substituted pyrazolylpyridine ligands and then with bipyridine can selectively form a specific symmetric isomer with a trans arrangement of the pyridine (B92270) groups of the pyrazolylpyridine ligands, which still maintains a cis-dichloro starting point conceptually. nih.gov The synthesis of arene ruthenium(II) complexes containing chiral phosphetane-based tethers also demonstrates good diastereoselectivity upon nucleophilic substitution of a chloride ligand. researchgate.net

Influence of Reaction Conditions on Isomerization and Synthetic Efficiency

In the context of olefin metathesis catalysts, the isomerization of a trans-dichloro quinoline-based ruthenium complex to its cis-isomer was found to be ineffective under previously reported conditions. beilstein-journals.org More forcing conditions, such as heating in a microwave reactor under oxygen-free conditions, were required to achieve complete rearrangement to the cis-isomer. beilstein-journals.org However, for electronically modified analogues, even these more extreme conditions resulted in only partial or no isomerization, highlighting the profound influence of the ligand's electronic properties on the trans-cis equilibrium. beilstein-journals.org The identity of the ancillary ligands, such as phosphines, also plays a crucial role, with more sterically bulky and electron-donating phosphines often leading to higher catalytic activity but also potentially influencing isomerization. ugent.beuliege.be

Green Chemistry Principles Applied to this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of ruthenium complexes, including those with a cis-dichloro configuration.

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful green synthetic tool. mdpi.comresearchgate.net This solvent-free or low-solvent approach often leads to shorter reaction times, higher yields, and reduced waste generation compared to traditional solution-based methods. acs.org

A notable application is the mechanochemical synthesis of ruthenium carboxylate complexes from [RuCl₂(PPh₃)₃] and metal carboxylates. mdpi.comresearchgate.net Manual grinding of the solid reactants leads to the formation of the desired products in good yields (30-80%) within a short reaction time (e.g., 30 minutes). mdpi.comresearchgate.net The efficiency of this mechanochemical process was found to be influenced by the molar ratio of reactants, grinding time, and the nature of the alkali metal cation in the carboxylate salt. mdpi.com A comparison of green chemistry metrics, such as the E-factor and Mass Productivity, revealed the lower environmental impact of the mechanosynthesis route compared to conventional solution-based synthesis. mdpi.com

The mechanosynthesis of chromium(III) complexes has also been demonstrated to be a high-yield (95-97%) method, suggesting its broad applicability for the synthesis of coordination compounds, including potentially this compound complexes, by grinding the ligand and a solid metal precursor. nih.gov Furthermore, the expedient mechanosynthesis of photoredox active ruthenium trisbipyridyl complexes from ruthenium(III) chloride has been developed, showcasing higher efficiency in terms of reaction time and yield compared to classical solution chemistry. chemrxiv.org

Development of Solvent-Free Reaction Protocols

Mechanochemical synthesis, which involves the use of mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, has emerged as a powerful tool in the preparation of organometallic complexes, including those of ruthenium. researchgate.netrsc.org This approach can lead to the formation of products in the solid state, often with higher yields and in shorter timeframes compared to traditional solution-based methods. researchgate.netrsc.org

One notable example is the mechanochemical synthesis of ruthenium carboxylate complexes from the precursor [RuCl2(PPh3)3]. mdpi.com Manual grinding of this ruthenium chloride complex with an alkali metal carboxylate, such as sodium acetate (B1210297), results in the formation of the corresponding ruthenium carboxylate complex with yields ranging from 30% to 80%. mdpi.com This solventless method, conducted at room temperature, offers a more sustainable alternative to conventional synthesis in refluxing tert-butanol. mdpi.com

The versatility of mechanochemistry extends to the synthesis of various ruthenium complexes. For instance, ruthenium trisbipyridyl complexes, which can be challenging to prepare in solution, have been successfully synthesized in high yields and with short reaction times using ball-milling techniques. rsc.orgrsc.org This method has proven to be more efficient than traditional approaches that often require high-boiling-point and toxic solvents like ethylene (B1197577) glycol. rsc.org

Furthermore, mechanochemical methods have been applied to the synthesis of half-sandwich ruthenium complexes. acs.org These reactions can proceed rapidly, with good yields, and simplified workup procedures, avoiding the need for harsh reaction conditions and organic solvents. acs.org The resulting complexes have shown high catalytic activity in processes such as transfer hydrogenation of ketones. acs.org

The benefits of these solvent-free protocols are also evident when considering green chemistry metrics. A comparison between conventional solution synthesis and mechanochemical routes for ruthenium carboxylate complexes has shown improvements in the E-factor and Mass Productivity, particularly for the synthesis of the benzoate (B1203000) complex. mdpi.com

Below are data tables summarizing the findings from various research on the solvent-free synthesis of ruthenium complexes.

Table 1: Mechanochemical Synthesis of Ruthenium Carboxylate Complexes

| Reactant 1 | Reactant 2 | Method | Reaction Time | Yield | Reference |

| [RuCl2(PPh3)3] | Sodium Acetate | Manual Grinding | 30 min | 80% | mdpi.com |

| [RuCl2(PPh3)3] | Sodium Benzoate | Manual Grinding | - | - | mdpi.com |

| [RuCl2(PPh3)3] | Sodium Pyruvate | Manual Grinding | - | - | mdpi.com |

| [RuCl2(PPh3)3] | Sodium Phenylglyoxylate | Manual Grinding | - | - | mdpi.com |

Table 2: Comparison of Synthesis Methods for Ru(bpy)32

| Method | Solvent | Temperature | Reaction Time | Yield | Reference |

| Ball-milling | None (or minimal ethanol) | Room Temperature | < 3.5 hours | 96% | rsc.org |

| Microwave | Ethylene Glycol | 160 °C | 15 min | High | rsc.org |

| Magnetic Stirring | Ethanol (B145695) | Room Temperature | - | No conversion | rsc.org |

Table 3: Mechanochemical Synthesis of Half-Sandwich Ruthenium Complexes

| Precursor | Reactants | Method | Yield | Reference |

| Aldehyde-tagged ruthenium complex | Phosphorus ylide | Mechanochemical Wittig reaction | Up to 20% higher than solution-based | acs.org |

These examples underscore the potential of solvent-free methodologies to provide more environmentally friendly and efficient pathways for the synthesis of this compound and other valuable ruthenium complexes. researchgate.net

Advanced Structural Characterization and Stereochemical Analysis

Single-Crystal X-ray Diffraction for Precise Geometric Determination

In a distorted octahedral geometry, the ruthenium center is coordinated by various ligands, including two chloride atoms in a cis arrangement. The Cl-Ru-Cl bond angle is a critical parameter for confirming this configuration, typically found to be close to the ideal 90°. For instance, in cis-[RuCl₂(dppb)en] (where dppb is 1,4-bis(diphenylphosphino)butane (B1266417) and en is ethylenediamine), the Cl-Ru-Cl angle was determined to be 89.61°. najah.edu Similarly, in a second-generation Grubbs/Hoveyda-type ruthenium carbene complex featuring a cis-dichloride arrangement, the Cl-Ru-Cl angle is 89.76(2)°. nih.gov

The bond lengths between the ruthenium atom and its ligands are also revealed with high precision. Ru-Cl bond lengths in cis complexes can vary depending on the trans-influencing nature of the ligand opposite to the chloride. In cis-[RuCl₂(dppb)en], the Ru-Cl1 bond (trans to a nitrogen atom) is shorter than the Ru-Cl2 bond (trans to a phosphorus atom) by 0.0337 Å. najah.edu In another example, cis-[RuCl₂(CO)₃(OH₂)], the Ru-Cl distances are 2.401(1) and 2.408(1) Å. researchgate.net A study on cis-[RuLCl₂]ClO₄ (where L is a macrocyclic quadridentate tertiary amine) reported unusually long Ru-Cl distances of 2.406(3) and 2.370(4) Å for a ruthenium(III) system. rsc.org

The comprehensive data from X-ray diffraction, including atomic coordinates and displacement parameters, allows for the construction of a detailed three-dimensional model of the molecule. najah.edunih.gov This information is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. najah.edu

| Compound | Cl-Ru-Cl Angle (°) | Ru-Cl Bond Lengths (Å) | Ru-Other Ligand Bond Lengths (Å) | Reference |

| cis-[RuCl₂(dppb)en] | 89.61 | 2.4182, 2.4519 | Ru-P: 2.2656, 2.2782Ru-N: 2.1213, 2.1825 | najah.edu |

| cis-[RuCl₂(C₈H₆O)(C₂₁H₂₆N₂)] | 89.76(2) | 2.3548(6), 2.3600(6) | Ru=C: 1.827(2) | nih.gov |

| cis-[Ru(bpy)₂(CO)Cl]⁺ | --- | --- | Ru-N (bpy): (distorted octahedral geometry)Ru-C (CO): (mutually cis with Cl) | nih.gov |

| cis-[RuLCl₂]⁺ (L = tetramethyl-tetra-azacyclotridecane) | --- | 2.406(3), 2.370(4) | --- | rsc.org |

| cis-[RuCl₂(CO)₃(OH₂)] | 87.49(7)–92.47(13) | 2.401(1), 2.408(1) | Ru-C: 1.885(3)–1.927(4)Ru-O: 2.148(2) | researchgate.net |

| cis,fac-RuCl₂(DMSO)₃(NH₃) | --- | Avg: 2.426(6) | Ru-S: 2.261(3) | researchgate.net |

Comprehensive Spectroscopic Techniques for Cis-Configuration Confirmation

While X-ray diffraction provides definitive solid-state structures, spectroscopic methods are crucial for confirming the cis-configuration in solution and for providing detailed electronic and vibrational information.

NMR spectroscopy is a powerful tool for characterizing the ligand environment in cis-ruthenium chloride complexes in solution. The cis geometry often results in a lower symmetry compared to the trans isomer, which is reflected in the NMR spectrum.

In ¹H NMR, the chemical non-equivalence of protons on the ligands can confirm a cis arrangement. For example, in cis-[Ru(DAB-X)₂Cl₂] complexes, where DAB is a 1,4-diazabutadiene ligand, two distinct signals for the azomethine protons are observed, which is consistent with the presence of a single C₂ axis of symmetry in the cis isomer. rsc.org In contrast, the corresponding trans isomers show only one signal for these protons due to higher symmetry. rsc.org Similarly, for complexes of the type [RuCl₂(bpy)(dmso-S)₂], the ¹H NMR spectra can distinguish between cis and trans isomers based on the pattern of signals for the bipyridine and dimethyl sulfoxide (B87167) ligands. researchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon framework of the ligands. najah.edu For instance, in cis-[RuCl₂(PPh₃)₂(bipy)], the coordination of the β-diketonate ligand is confirmed by signals corresponding to the enolic tautomer (C=CO) after metal coordination. royalsocietypublishing.org

¹⁵N NMR can be used to directly probe the nitrogen atoms of coordinated ligands, providing further insight into the electronic environment around the ruthenium center, though it is less commonly reported than ¹H and ¹³C NMR. The hydrolysis of complexes like [(η⁶-arene)Ru(NH₃)Cl₂] can be monitored by ¹H NMR spectroscopy to identify the resulting aqua species in solution. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the bonding characteristics within the complex, particularly the Ru-Cl bonds. According to group theory, octahedral MX₄Y₂ complexes with a cis arrangement (C₂ᵥ symmetry) are expected to show two IR-active M-Y stretching vibrations, whereas the trans isomer (D₄ₕ symmetry) should only show one.

This principle is applied to this compound complexes. The observation of two distinct Ru-Cl stretching bands in the far-IR region is a strong indicator of a cis geometry. For example, in a study of ruthenium single-site catalysts, the cis(CO)-cis(Cl)-[RuII(bipy)(CO)₂Cl₂] complex was identified by two C≡O stretching vibrations at 2040 and 1980 cm⁻¹, distinguishing it from the cis(CO)-trans(Cl) isomer which showed a different pattern. nih.gov

IR spectroscopy also helps identify other coordinated ligands. In cis-[Ru(phen)₂(dmso)Cl]⁺Cl⁻, characteristic peaks are observed for the C=N of the phenanthroline ligand (1646 cm⁻¹) and the S=O of the dimethyl sulfoxide ligand (1086 cm⁻¹). derpharmachemica.com The Ru-S stretching frequency is also identifiable in the far-IR spectrum. researchgate.net

Electronic absorption (UV-Visible) spectroscopy provides information about the electronic structure of this compound complexes, revealing details about ligand field and charge transfer transitions.

Ruthenium(II) complexes with polypyridyl ligands are known for their intense metal-to-ligand charge transfer (MLCT) bands in the visible region, which are responsible for their often vibrant colors. The energy of these bands is sensitive to the nature of the ligands and the geometry of the complex. For example, cis-[Ru(phen)₂(dmso)Cl]⁺Cl⁻ in water shows absorption maxima at 340 nm and 262 nm, corresponding to transitions involving the ruthenium center and the phenanthroline ligands. derpharmachemica.com

In some cases, ligand-to-metal charge transfer (LMCT) bands can also be observed. The optical spectrum of cis-[RuLCl₂]ClO₄ shows an intense pπ(Cl)→dπ(Ru) charge-transfer transition at 378 nm. rsc.org The electronic spectra of cis-[Ru(DAB-X)₂Cl₂] complexes are also used to characterize them and distinguish them from their trans isomers. rsc.org

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for confirming the molecular weight and composition of this compound complexes. It also offers insights into their stability and behavior in solution.

ESI-MS can detect the intact cationic or anionic complex, confirming its integrity. For example, the analysis of cis-[RuCl₂(dppb)en] by Fast Atom Bombardment Mass Spectrometry (FAB-MS), a related technique, showed the molecular ion peak (M⁺) at m/z 658.1, confirming the complex's composition. najah.edu ESI-MS is routinely used to characterize newly synthesized ruthenium complexes, providing clear evidence of the expected molecular ion. researchgate.netd-nb.info

Furthermore, ESI-MS can be used to study the solution behavior of these complexes, such as ligand dissociation or substitution reactions. This is particularly important for understanding the stability of the complexes in different solvent environments, which can be crucial for their application in catalysis or medicine. d-nb.info

Conformational Stability and Diastereomeric Preference Analysis

For many this compound complexes, particularly those with chiral or bulky ligands, issues of conformational stability and the formation of diastereomers arise. The cis arrangement can lead to chiral-at-metal centers, and the interplay between this and ligand-based chirality can result in a preference for certain diastereomers.

The thermal isomerization of ruthenium complexes is a known phenomenon. Studies on [RuCl₂(DAB-X)₂] have shown that heating the kinetically favored trans isomer leads to its conversion into the thermodynamically more stable cis isomer. researchgate.net Similarly, for [RuCl₂(bpy)(dmso-S)₂] complexes, the trans(Cl) isomer rearranges in DMSO to the thermodynamically more stable cis(Cl) isomer. researchgate.net This stability can be influenced by intramolecular interactions, such as hydrogen bonding, which may be more favorable in the cis configuration. researchgate.net

When chiral ligands are used, this compound complexes can form as a mixture of diastereomers. For example, the complexation of enantiomerically pure amino acids in a tridentate fashion to a (PhH)Ru moiety can lead to the formation of a single diastereomer due to steric constraints. acs.org In other systems with flexible or dissymmetric ligands, multiple diastereomers can form. acs.org The separation and characterization of these diastereomers can be challenging but is crucial for understanding their distinct properties. acs.orgplos.org Circular dichroism (CD) spectroscopy is a key technique for investigating the conformational properties and enantioselective interactions of these chiral complexes. plos.org

Electronic Structure and Redox Properties of Cis Ruthenium Chloride Complexes

Electronic Structure Probing via High-Resolution X-ray Spectroscopy

High-resolution X-ray spectroscopy offers a powerful lens through which to view the intricate electronic structure of ruthenium complexes. Techniques such as Valence-to-Core Resonant Inelastic X-ray Scattering (VtC RIXS) and X-ray Absorption Spectroscopy (XAS) provide detailed information about metal-ligand bonding and the energetic landscape of electronic states.

Valence-to-Core Resonant Inelastic X-ray Scattering (VtC RIXS) has emerged as a powerful technique for elucidating the electronic structure and bonding in ruthenium complexes. rsc.orgresearchgate.netosti.gov This two-step process involves the excitation of a core electron to an unoccupied valence orbital, followed by the decay of a valence electron to fill the core hole. rsc.org The energy difference between the incident and emitted X-rays corresponds to valence excitations, providing a detailed fingerprint of the occupied and unoccupied valence states. rsc.orgrsc.org

Recent advancements in high-energy-resolution tender X-ray spectroscopy have enabled the application of Ru 2p4d RIXS to study dilute solvated Ru-complexes, offering novel insights into their chemical bonding. rsc.orgresearchgate.netosti.govrsc.org This method is particularly valuable as it can uniquely identify metal-centered and charge transfer states, allowing for the quantification of ligand-field splitting. rsc.orgresearchgate.netrsc.org The interpretation of these complex spectra is often aided by theoretical calculations, such as those based on time-dependent density functional theory (TDDFT). researchgate.netosti.govrsc.org

X-ray Absorption Spectroscopy (XAS) is a widely used technique to probe the unoccupied electronic states of ruthenium complexes. rsc.org Specifically, Ru L-edge XAS, which involves the excitation of 2p electrons, provides direct information about the 4d orbitals of the metal center. rsc.orgosti.gov These spectra are sensitive to the local geometry, symmetry, and the nature of the surrounding ligands. rsc.org

In a typical Ru L-edge XAS spectrum of a cis-ruthenium chloride complex, distinct features can be attributed to electronic transitions. For instance, in Ru(III) complexes, a pre-edge feature is often observed which corresponds to transitions from the 2p orbitals to the partially occupied 4d(π) orbitals (t₂g in octahedral symmetry). rsc.org At a slightly higher energy, a more intense peak arises from transitions to the unoccupied 4d(σ) orbitals (e_g in octahedral symmetry). rsc.org In Ru(II) complexes, which typically have a filled d⁶ configuration, the pre-edge feature corresponding to the 4d(π) transition is absent. rsc.org

The interpretation of XAS spectra is greatly enhanced by computational simulations using methods like time-dependent density functional theory (TDDFT). rsc.orgosti.gov These calculations help to assign spectral features and can even identify ligand-specific charge transfer features. osti.gov For example, in complexes with π-accepting ligands like cyanide, additional features can appear at higher energies due to transitions from the Ru 2p orbitals to the unoccupied π* orbitals of the ligand. rsc.org

XAS has also been instrumental in studying the in vivo chemistry of ruthenium-based anticancer drugs, such as indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019). nih.gov By analyzing the Ru K-edge XANES spectra, researchers can determine the oxidation state and coordination environment of the ruthenium center as it interacts with biological molecules. nih.gov

Ligand Field and d-Orbital Interactions in Cis-Octahedral Symmetry

In a cis-octahedral complex, the arrangement of ligands around the central ruthenium atom leads to a specific splitting of the d-orbitals. This splitting is a cornerstone of Ligand Field Theory and is crucial for understanding the electronic, magnetic, and spectroscopic properties of these compounds. libretexts.orgwikibooks.orglibretexts.orgpearson.com

The five d-orbitals, which are degenerate in a free metal ion, are split into two or more energy levels due to the electrostatic interactions with the ligands. In an ideal octahedral field, the d-orbitals split into a lower-energy, triply degenerate t₂g set (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate e_g set (d_z², d_x²-y²). wikibooks.orglibretexts.org The energy separation between these sets is denoted as Δ_o (the octahedral splitting parameter). wikibooks.org

The cis-geometry introduces a distortion from perfect octahedral symmetry. This lower symmetry can, in principle, lead to a further lifting of the degeneracy of the d-orbitals. For example, the t₂g set might split into two or three distinct energy levels, and the e_g set could also split. The precise pattern of this splitting depends on the specific ligands and their positions.

The magnitude of Δ_o is influenced by several factors, including the nature of the ligands, the charge on the metal ion, and whether the metal is a 3d, 4d, or 5d element. libretexts.org For ruthenium, a 4d metal, the d-orbital splitting is generally larger than for its 3d counterparts, which typically results in low-spin complexes. libretexts.org In a low-spin d⁶ Ru(II) complex, all six electrons will occupy the lower-energy t₂g-like orbitals, leading to a diamagnetic complex. In a low-spin d⁵ Ru(III) complex, there will be one unpaired electron in the t₂g-like orbitals.

The interaction between the metal d-orbitals and the ligand orbitals can be further described using molecular orbital theory. wikibooks.org The ligand orbitals of σ-symmetry will interact with the metal e_g orbitals to form bonding and antibonding molecular orbitals. Ligands with available π-orbitals (like chloride or bipyridine) can also interact with the metal t₂g orbitals, forming π-bonding and π-antibonding molecular orbitals. These interactions significantly influence the energy of the frontier molecular orbitals and, consequently, the electronic and redox properties of the complex. rsc.org

Electrochemical Characterization of Redox Behavior

The redox behavior of this compound complexes is a critical aspect of their chemistry, influencing their catalytic activity and photophysical properties. Electrochemical techniques, particularly cyclic voltammetry, are extensively used to probe the oxidation and reduction processes of these compounds.

Cyclic voltammetry (CV) is a primary tool for characterizing the redox properties of this compound complexes. rsc.orgnih.gov This technique provides information about the oxidation and reduction potentials, the reversibility of the redox processes, and can offer insights into the stability of the different oxidation states.

For many cis-ruthenium(II) chloride complexes, a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple is observed. rsc.orgnih.gov The potential at which this oxidation occurs is sensitive to the nature of the other ligands in the coordination sphere. rsc.org For instance, in cis-Ru(DAB-X)₂Cl₂ complexes (where DAB is a 1,4-diazabutadiene ligand), the Ru(II)/Ru(III) oxidation potential is influenced by the electronic nature of the substituent X on the DAB ligand. rsc.org

In addition to the metal-centered redox processes, ligand-based redox events can also be observed. Some complexes may also exhibit irreversible reduction waves, which can be associated with processes like the dissociation of a ligand following the reduction. rsc.org The table below summarizes the Ru(II)/Ru(III) oxidation potentials for a series of cis-Ru(DAB-X)₂Cl₂ complexes.

Data derived from trends described in the source literature. rsc.org

In some cases, multiple redox couples can be observed. For example, for certain cis-oxoruthenium complexes, both the Ru(III)/Ru(II) and Ru(VI)/V or Ru(VI)/IV couples can be characterized. rsc.org The pH of the solution can also have a significant impact on the redox potentials, particularly when proton-coupled electron transfer (PCET) processes are involved, such as the oxidation of a Ru(II)-aqua species to a Ru(III)-hydroxo species. osti.govnih.gov

The electronic properties of the ligands coordinated to the ruthenium center have a profound impact on the electrochemical behavior of the complex. rsc.orgnih.gov By systematically modifying the ligands, it is possible to tune the redox potentials of the ruthenium center.

Electron-donating groups on the ligands tend to increase the electron density at the ruthenium center, making it easier to oxidize. This results in a cathodic shift (to lower, less positive potentials) of the Ru(II)/Ru(III) oxidation potential. nih.gov Conversely, electron-withdrawing groups make the ruthenium center more electron-deficient and harder to oxidize, leading to an anodic shift (to higher, more positive potentials) of the oxidation potential. rsc.orgdiva-portal.org

This relationship has been demonstrated in a series of cis-Ru(DAB-X)₂Cl₂ complexes, where the Ru(II)/Ru(III) oxidation potential increases linearly with the electron-withdrawing character of the substituent X, as quantified by the Hammett constant. rsc.org A similar effect is observed in other classes of ruthenium complexes, where the introduction of an electron-donating ethoxy group to a terpyridine ligand was found to lower the Ru(II)/Ru(III) redox potential. osti.gov

The introduction of cyclometalated ligands, which form a covalent bond between the metal and a carbon atom of the ligand, can also dramatically alter the electrochemical properties of the complex. mdpi.com These modifications are crucial for designing ruthenium complexes with specific redox properties for applications in catalysis, where the ability to access different oxidation states is key to the catalytic cycle. diva-portal.org The following table provides examples of how ligand modifications affect the redox potentials of ruthenium complexes.

Reaction Kinetics and Mechanistic Pathways of Cis Ruthenium Chloride Complexes

Ligand Lability and Substitution Reaction Dynamics

The reactivity of cis-ruthenium chloride complexes is fundamentally linked to the lability of the ligands in the ruthenium coordination sphere, particularly the Ru-Cl bond. rsc.org The substitution of these ligands is a critical step in many catalytic cycles, creating vacant coordination sites for substrate binding and activation. rsc.org The ease with which a ligand can be replaced is influenced by several factors, including the nature of the ancillary ligands and the reaction environment. rsc.orgacs.org

The lability of the chloride ligands in cis-dichloro ruthenium complexes is a well-studied phenomenon. For instance, in second-generation cis-dihalo ruthenium benzylidene complexes, the chloride trans to a strongly donating N-heterocyclic carbene (NHC) ligand is significantly more labile and undergoes rapid and selective exchange. acs.org This enhanced lability is a key feature that facilitates the catalytic activity of these compounds. rsc.org Similarly, the presence of sulfur-chelating ligands in cis-dichloro ruthenium precatalysts can enhance the trans-effect, providing a favored pathway for the substitution of anionic ligands. mdpi.com The substitution of chloride ligands is not the only dynamic process; other ligands, such as coordinated nitriles, also exhibit lability, which can be exploited for the synthesis of new complexes. researchgate.net

Associative and Dissociative Reaction Mechanisms

Ligand substitution reactions in octahedral complexes, such as those of this compound, generally proceed through either associative or dissociative pathways. An associative mechanism involves the formation of a higher-coordination-number intermediate, while a dissociative mechanism proceeds through an intermediate with a lower coordination number. tumkuruniversity.ac.in

Studies on cis-[RuCl₂(P-P)(N-N)] type complexes (where P-P is a diphosphine and N-N is a diimine ligand) have shown that the substitution of a chloride ligand proceeds via a dissociative (D) mechanism. scielo.brresearchgate.net The rate-determining step is the cleavage of the Ru-Cl bond to form a five-coordinate intermediate, which is then rapidly attacked by the incoming ligand. The trans effect plays a significant role in these reactions, with the chloride trans to a phosphorus atom being preferentially dissociated. scielo.brresearchgate.net Similarly, a dissociative mechanism has been proposed for the cis-trans isomerization of some ruthenium nitrosyl complexes, supported by electrochemical and theoretical calculations. nih.gov

Conversely, an associative interchange (Ia) mechanism is often observed in other ruthenium systems. For instance, substitution reactions on aqua-ruthenium(II) terpyridyl complexes often follow an associative pathway, characterized by large negative entropies of activation. mku.ac.keresearchgate.net The mechanism can, however, shift from associative (Ia) to dissociative interchange (Id) as the steric hindrance of the ligands increases. researchgate.net In the initiation of Hoveyda-type pre-catalysts, a negative entropy of activation suggests an interchange or associative mechanism, where Ru-O bond scission occurs either in concert with or after the approach of the alkene substrate. rsc.org

Kinetic Studies in Varied Solvent Systems

The solvent system plays a critical role in the kinetics and mechanism of reactions involving this compound complexes. The solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states, and in some cases, it can act as a coordinating ligand.

Kinetic studies of the hydrolysis of organometallic cis-dichlorido ruthenium(II) ammine complexes in a 5% methanol/95% water mixture revealed rapid ligand-substitution reactions. nih.gov The aquation process occurs in sequential steps, with the half-lives for the first and second aquation ranging from minutes to approximately 45 minutes, ultimately forming diaqua adducts as the predominant species at equilibrium. nih.gov

The carbonylation of ruthenium(II) chlorides has been studied in different solvents, revealing significant solvent effects. In dimethylacetamide (DMA), the formation of a monocarbonyl complex is independent of CO pressure, suggesting a dissociative pre-equilibrium is the rate-determining step. cdnsciencepub.com In contrast, studies in 3 M HCl showed the reaction to be first-order in CO with an inverse dependence on chloride concentration, which can still be reconciled with a dissociative mechanism where the back reaction with chloride is significant. cdnsciencepub.com A comparative kinetic analysis of RuCl₃·3H₂O carbonylation in ethanol (B145695) versus 2-methoxyethanol (B45455) showed that the coordination of the bulkier 2-methoxyethanol molecules to the ruthenium center destabilizes the intermediate complex due to greater steric effects. acs.org

Hydrolysis studies of trans-tetrachlorobis(indazole)ruthenate(III) demonstrated that solvolysis in organic solvents or aqueous mixtures yields one primary product, whereas hydrolysis in pure water or buffered solutions leads to multiple products through various steps, highlighting the strong pH dependence of the reaction. emich.edu

Effects of Ancillary Ligands on Substitution Reaction Rates

Ancillary ligands, those not directly involved in the bond-making or bond-breaking of the primary transformation, exert a profound influence on the substitution reaction rates of this compound complexes. They modify the electronic and steric properties of the metal center, thereby tuning the lability of other ligands. rsc.org

In cis-[RuCl₂(P-P)(N-N)] complexes, the rate of chloride dissociation increases as the electron-donating ability (measured by pKa) of the N-heterocyclic ancillary ligands increases. scielo.brresearchgate.net This is because more electron-donating ligands increase the electron density on the ruthenium center, which weakens the Ru-Cl bond. scielo.br This electronic effect is also reflected in the metal's oxidation potential; a lower oxidation potential correlates with a faster substitution rate. scielo.brresearchgate.net

The steric properties of ancillary ligands are equally important. In a series of ruthenium(II) terpyridyl complexes, increasing the steric hindrance of the auxiliary ligands can cause a shift in the reaction mechanism from associative to dissociative. researchgate.net For example, a 2,2'-bipyridyl ligand can introduce more steric hindrance than two separate pyridine (B92270) ligands, thereby slowing the substitution rate. researchgate.net Conversely, extending the π-surface area of the ancillary ligands can increase the substitution rate by enhancing π-back-donation and the electrophilicity of the complex. researchgate.net Studies on ruthenium tris(2-pyridylmethyl)amine (B178826) photocaging groups have also shown that steric effects, manipulated by methyl substitution on the ancillary ligands, can control photochemical reactivity. wayne.edu

The following table summarizes the effect of different ancillary ligands on the rate of substitution reactions in various ruthenium complexes.

| Complex Type | Ancillary Ligand (N-N or L) | Effect on Substitution Rate | Reference |

| cis-[RuCl₂(dppb)(N-N)] | 4,4'-dimethoxy-2,2'-bipyridine | Increases rate (higher pKa) | scielo.br |

| cis-[RuCl₂(dppb)(N-N)] | 4,4'-dichloro-2,2'-bipyridine | Decreases rate (lower pKa) | scielo.br |

| [Ru(terpy)(N^N)(H₂O)]²⁺ | 2,2'-biquinoline | Higher rate (larger π-surface) | researchgate.net |

| [Ru(terpy)(N^N)(H₂O)]²⁺ | 2,2'-bipyridyl | Lower rate (steric hindrance) | researchgate.net |

| cis-Ru(DAB-X)₂Cl₂ | DAB-H (X=H) | Most active for dehydrogenation | rsc.org |

| cis-Ru(DAB-X)₂Cl₂ | DAB-OMe (X=OCH₃) | Lower yield of ester product | rsc.org |

Elucidation and Characterization of Reaction Intermediates

Identifying and characterizing reaction intermediates is crucial for a complete understanding of the mechanistic pathways of this compound complexes. These transient species provide a snapshot of the reaction as it progresses from reactants to products.

In the acceptorless dehydrogenation of benzyl (B1604629) alcohol catalyzed by cis-Ru[κ²-N,N-DAB-H]₂Cl₂, density functional theory (DFT) calculations have identified a key four-coordinate intermediate, Ru[κ²-N,N-DAB-H]κ¹-N-DAB-H. rsc.orgresearchgate.net This species is central to the catalytic cycle, facilitating a β-hydrogen elimination from the coordinated benzoxide ligand. rsc.orgresearchgate.net

The reaction of cis-[Ru(dmso)₄Cl₂] with various chelating ligands often leads to the formation of stable, characterizable intermediates or products where some of the initial ligands are substituted. For example, reactions with diimine ligands can yield mixtures of substitutional isomers, such as cis-[RuCl(L1)₂(DMSO–S)]Cl, and stereoisomers, including cis,cis-[RuCl₂(DMSO–S)₂(phen)] and trans,cis-[RuCl₂(DMSO–S)₂(phen)]. nih.gov The isolation of these different isomers highlights the complexity of the reaction pathways and the potential for multiple intermediates to coexist. nih.gov Similarly, the thermal reaction of cis-[Ru(bpy)₂Cl₂] with sulfoxides produces novel cis-ruthenium bis(bipyridine) sulfoxide (B87167) complexes, which can be isolated and fully characterized. rsc.org

In the carbonylation of RuCl₃·3H₂O in ethanol, an intermediate ruthenium carbonyl compound is consistently formed at the beginning of the reaction before being converted to subsequent products. acs.org The interaction of ruthenium complexes with biomolecules also reveals intermediate adducts. When cis-[RuCl₂(dmso)₄] reacts with hen-egg white lysozyme, it forms different adducts compared to its trans isomer, which is attributed to the different arrangement and bonding mode (S- vs. O-bonded) of the dmso ligands in the precursor complexes. nih.gov

Fundamental Bond Activation Processes Mediated by Cis-RuCl₂ Moiety

The cis-RuCl₂ moiety is a common and highly effective structural motif in catalyst precursors designed for fundamental bond activation reactions. rsc.orgrsc.org Its efficiency stems from the electronic properties of the ruthenium center and the lability of the chloride ligands, which open up coordination sites for substrate interaction.

A prominent example is the acceptorless dehydrogenation of alcohols. rsc.orgrsc.org In this process, a catalyst precursor such as cis-Ru(DAB-X)₂Cl₂ (where DAB is a diazabutadiene ligand) facilitates the activation of the alcohol's O-H and C-H bonds. rsc.orgresearchgate.netresearchgate.net DFT studies on this system have illuminated a mechanism involving a bifunctional activation process. rsc.org An intermediate ruthenium-alkoxide species undergoes β-hydrogen elimination, a classic bond activation step, to form a ruthenium-hydride and the corresponding aldehyde or ketone. rsc.orgresearchgate.netresearchgate.net This process is often facilitated by a "chemically non-innocent" ligand, which actively participates in the proton/hydride transfer steps. rsc.orgresearchgate.netresearchgate.net

The cis-RuCl₂ unit is also implicated in other C-H activation cycles. The ability of the ruthenium center to cycle between different oxidation states is key to these transformations. The initial step often involves the substitution of one or both chloride ligands by a substrate, which then undergoes oxidative addition or directed C-H activation. The specific role of the ancillary ligands is to stabilize the necessary oxidation states and to direct the regioselectivity of the bond activation. acs.org

Mechanisms of Catalyst Activation, Deactivation, and Arrest

Catalyst Activation: For many pre-catalysts featuring the cis-RuCl₂ moiety, activation involves the dissociation of one or both chloride ligands to generate the catalytically active species. This can be induced thermally or by an activating agent. For example, in transfer hydrogenation, the cis-RuCl₂ pre-catalyst is often activated in situ to form a ruthenium-hydride species, which is the active catalyst for the reduction of ketones.

Catalyst Deactivation and Arrest: Several mechanisms can lead to the loss of catalytic activity. A comprehensive mechanistic study on the C-H hydroxylation catalyst precursor [(dtbpy)₂RuCl₂] (where dtbpy is 4,4'-di-tert-butyl-2,2'-bipyridine) identified multiple pathways for catalyst deactivation. nih.govstanford.eduresearchgate.net A key finding was that the efficiency of the catalyst has a strong inverse correlation with the rate of ligand dissociation. nih.govstanford.edu The dissociated bipyridyl ligand can be oxidized under the reaction conditions to a mono-N-oxide. This N-oxide then acts as a potent catalyst poison, coordinating to the ruthenium center to form a catalytically inactive tris-ligated complex, [Ru(dtbpy)₂(dtbpy N-oxide)]²⁺, effectively arresting the catalytic cycle. nih.govstanford.edu

Other common deactivation mechanisms for ruthenium catalysts include:

Sintering: At high reaction temperatures, the active metal particles on a supported catalyst can agglomerate into larger, less active particles. This reduces the active surface area and is a form of thermal degradation. scispace.com

Poisoning: The irreversible adsorption of certain species (poisons) onto the active sites of the catalyst can block them from substrate molecules. Common poisons for ruthenium catalysts include sulfur- and arsenic-containing compounds. scispace.com

Leaching/Volatility: The active ruthenium species can be lost from the support. For instance, the presence of chlorine in the feed gas can lead to the formation of volatile ruthenium chlorides, which are then transported out of the reactor. scispace.com For Ru/C catalysts used in hydrazine (B178648) decomposition, the loss of surface chlorine is considered a significant cause of deactivation. mdpi.com

This detailed examination underscores the complexity of this compound chemistry, where the interplay of ligand dynamics, solvent effects, and reaction conditions dictates the ultimate mechanistic pathway and catalytic outcome.

Catalytic Applications of Cis Ruthenium Chloride Complexes

Homogeneous Catalysis Paradigms

Homogeneous catalysis utilizing cis-ruthenium chloride complexes offers distinct advantages, including high selectivity and activity under relatively mild reaction conditions. The solubility of these complexes in organic solvents allows for excellent catalyst-substrate interaction, facilitating intricate molecular transformations. The following sections detail specific applications where these complexes have proven to be particularly effective.

Acceptorless dehydrogenation (AD) is an environmentally benign process that generates valuable carbonyl compounds from alcohols, with hydrogen gas as the only byproduct. researchgate.net this compound complexes have emerged as highly effective catalyst precursors for these reactions.

Specifically, complexes with the general formula cis-Ru[κ²-N,N-DAB-X]₂Cl₂, where DAB is a 1,4-diazabutadiene ligand, serve as precursors for the acceptorless dehydrogenative coupling of primary alcohols to form esters. rsc.orgrsc.org These reactions involve the homo-coupling of two alcohol molecules, where one is oxidized to an aldehyde, which then reacts with a second alcohol molecule to form a hemiacetal. Subsequent dehydrogenation of the hemiacetal yields the final ester product. The process is atom-economical and avoids the use of stoichiometric oxidants. researchgate.net

The catalytic efficiency of these systems is notable. For example, the dehydrogenation of benzyl (B1604629) alcohol using a cis-Ru(DAB-X)₂Cl₂ precursor can proceed efficiently in a solvent like toluene. rsc.org The versatility of these catalysts is further demonstrated by their ability to convert secondary alcohols into ketones in excellent yields and transform diols, such as 1,4-butanediol (B3395766) and 1,5-pentanediol, into lactones. rsc.org Another example includes the cis-[Ru(Cl)₂(2-PPh₂-3-Me-6-SiMe₃-PC₅H₂)₂] complex, which, when activated in situ, also catalyzes the acceptorless dehydrogenation of benzyl alcohols to their corresponding esters. hw.ac.uk

Acceptorless Dehydrogenation of Alcohols with this compound Catalysts

This table summarizes the products obtained from various alcohol substrates using this compound-based catalysts in acceptorless dehydrogenation reactions.

| Substrate | Catalyst System | Major Product(s) |

|---|---|---|

| Primary Alcohols (e.g., Benzyl Alcohol) | cis-Ru(DAB-X)₂Cl₂ | Esters (e.g., Benzyl Benzoate) |

| Secondary Alcohols | cis-Ru(DAB-X)₂Cl₂ | Ketones |

| 1,4-Butanediol | cis-Ru(DAB-X)₂Cl₂ | Lactones |

| 1,5-Pentanediol | cis-Ru(DAB-X)₂Cl₂ | Lactones |

| Substituted Benzyl Alcohols | cis-[Ru(Cl)₂(PP')₂] | Substituted Benzyl Benzoates |

Ruthenium complexes containing a Ru-Cl bond are valuable pre-catalysts for hydrogenation and transfer hydrogenation reactions because they can readily form the active ruthenium-hydride (Ru-H) species in situ. rsc.org These catalysts are widely applied in the reduction of a variety of functional groups, including carbonyls, olefins, and nitriles. sci-hub.se

For instance, the diphosphine–ruthenium complex [Ru(dppbz)(CO)₂Cl₂], which features mutually cis carbonyl ligands, serves as a pre-catalyst for the transfer hydrogenation of ketones. rsc.org The development of water-soluble ruthenium complexes has also expanded the scope of these reactions to aqueous media, facilitating the hydrogenation of aldehydes and olefins. acs.org Ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands, often synthesized from ruthenium dichloride precursors, are particularly effective for the transfer hydrogenation of ketones and aldehydes using isopropanol (B130326) as a hydrogen source. sci-hub.se The versatility of these systems allows for the catalytic reduction of a broad range of substrates, contributing significantly to synthetic chemistry. sci-hub.se

Hydrogenation of Various Substrates with Ruthenium Catalysts

This table illustrates the application of ruthenium catalysts, often derived from chloride precursors, in the hydrogenation of different functional groups.

| Substrate Type | Example Substrate | Product | Catalyst Type |

|---|---|---|---|

| Carbonyl (Ketone) | Acetophenone | 1-Phenylethanol | Ru(II)-NHC Complexes |

| Olefin | Styrene | Ethylbenzene | Water-Soluble Ru-Phosphine Complexes |

| Nitrile | Benzonitrile | Benzylamine | Ru(II) Complexes |

| Carbonyl (Aldehyde) | Benzaldehyde | Benzyl Alcohol | Water-Soluble Ru-Phosphine Complexes |

Ruthenium-based catalysts are central to the field of olefin metathesis due to their remarkable functional group tolerance and stability in the presence of air and moisture. pitt.edunih.gov Many of the most successful and widely used catalysts, including the Grubbs and Hoveyda-Grubbs families of catalysts, are synthesized from ruthenium(II) chloride precursors. These catalysts are highly effective in promoting various metathesis reactions, such as Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP). nih.gov

RCM is a powerful method for synthesizing cyclic compounds, including macrocycles found in natural products, by forming a new double bond within a single molecule containing two terminal olefins. pitt.eduacs.org ROMP utilizes cyclic olefins as monomers to produce polymers with diverse properties. nih.govresearchgate.net The development of catalysts that can control the stereochemistry of the newly formed double bond has been a significant area of research. For example, specific C-H activated ruthenium-based catalysts have been employed for cis-selective ROMP of various cyclic alkenes. researchgate.net The performance and selectivity of these catalysts can be finely tuned by modifying the ligands attached to the ruthenium center. mdpi.com

Applications of Ruthenium Catalysts in Olefin Metathesis

This table provides examples of Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP) reactions catalyzed by ruthenium complexes.

| Reaction Type | Substrate Example | Product Type |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | Cyclopentene derivative |

| Ring-Closing Metathesis (RCM) | Diene esters for macrocyclization | 14-membered lactones |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivatives | Polynorbornene |

| Ring-Opening Metathesis Polymerization (ROMP) | Monocyclic alkenes | Polymers with high cis-content |

The catalytic hydration of nitriles to amides is an atom-economical transformation of great importance in both academic research and industrial processes. researchgate.netorganic-chemistry.org Ruthenium-based catalysts are among the most versatile and efficient systems for this reaction, demonstrating high activity, selectivity, and compatibility with a wide range of functional groups. researchgate.net

While heterogeneous systems using supported ruthenium species are common, homogeneous ruthenium complexes also effectively catalyze this transformation. organic-chemistry.orgcam.ac.uk For instance, RuCl₃·nH₂O itself can act as a catalyst, although its activity is often enhanced by supporting it on materials like alumina. cam.ac.uk The development of well-defined water-soluble ruthenium complexes has further advanced this field. researchgate.net The reaction mechanism typically involves the coordination of the nitrile to the ruthenium center, followed by a nucleophilic attack of a water molecule or hydroxide (B78521) ion to form the amide product. organic-chemistry.org This method provides a green alternative to traditional nitrile hydration, which often requires harsh acidic or basic conditions that can lead to over-hydrolysis to carboxylic acids. mdpi.com

Ruthenium-Catalyzed Hydration of Nitriles to Amides

This table shows the conversion of various nitriles to their corresponding amides using ruthenium-based catalytic systems.

| Nitrile Substrate | Amide Product | Catalyst System |

|---|---|---|

| Benzonitrile | Benzamide | Ru(OH)x/Al₂O₃ |

| para-Chlorobenzonitrile | para-Chlorobenzamide | [RhCl(cod)(IMes)] (comparative) |

| 3-Pyridinecarbonitrile | Nicotinamide | Ruthenium complexes |

| Acetonitrile (B52724) | Acetamide | Ruthenium complexes |

Direct C-H functionalization represents a major goal in modern organic synthesis, offering a way to build molecular complexity from simple precursors. This compound complexes have been identified as potent catalysts for the selective hydroxylation of C(sp³)-H bonds.

A prominent example is cis-bis(4,4'-di-tert-butylbipyridine)ruthenium(II) chloride (cis-Ru(dtbpy)₂Cl₂), which effectively catalyzes the hydroxylation of tertiary and benzylic C-H bonds. acs.org This catalytic system operates in acidic aqueous media, which suppresses the common side reaction of N-oxidation in substrates containing amine groups. acs.org The reaction can be driven using a stoichiometric chemical oxidant, such as periodic acid (H₅IO₆), or through an electrochemical process where the catalyst is regenerated anodically. acs.org The electrochemical approach is particularly atom-economical, as the corresponding cathodic reaction is simply the reduction of protons to hydrogen gas. acs.org Mechanistic studies have revealed that the catalyst's efficiency is linked to the stability of the bipyridyl ligands, as ligand dissociation can lead to catalyst deactivation. stanford.edunih.gov

C-H Hydroxylation of Amine Derivatives with cis-Ru(dtbpy)₂Cl₂

This table presents the yields of alcohol products from the C-H hydroxylation of various amine-containing substrates using a this compound catalyst, comparing chemical and electrochemical oxidation methods.

| Substrate | Product | Yield (Chemical Oxidant, H₅IO₆) | Yield (Electrochemical Protocol) |

|---|---|---|---|

| Substrate 1 (Amine Derivative) | Tertiary Alcohol Product | Comparable to Electrochemical | Reported Yields Available |

| Substrate 2 (Unprotected Primary Amine) | Hydroxylated Product (isolated after protection) | Reported Yields Available | Not specified |

| Substrate 3 (Lacking basic amine) | Hydroxylated Product | Not specified | Examined |

Note: Specific yield percentages are detailed in the source literature. acs.org The general finding is that the electrochemical method provides yields comparable to the chemical oxidant method.

The hydrochlorination of acetylene (B1199291) to produce vinyl chloride monomer (VCM), a key precursor for poly(vinyl chloride) (PVC), is a large-scale industrial process. nih.gov Historically, this reaction has relied on catalysts containing mercuric chloride, which are highly toxic and environmentally damaging. nih.gov Consequently, there has been a significant research effort to develop mercury-free alternatives, with ruthenium-based catalysts emerging as promising candidates. nih.gov

Ruthenium catalysts, often prepared from ruthenium chloride and supported on materials like activated carbon, have shown high activity and stability for this transformation. The development of single-atom ruthenium catalysts, where individual Ru atoms are anchored to a support, maximizes metal efficiency and catalytic performance. In these systems, the electronic structure of the ruthenium ion, which can be modulated by coordination with various ligands or through interactions with other metals, plays a crucial role in the catalytic activity. nih.gov The synergy between the ruthenium center and its coordination environment is key to achieving high turnover frequencies and long-term stability in acetylene hydrochlorination.

Electrocatalysis Applications of this compound Complexes

This compound complexes have emerged as versatile and efficient catalysts in the field of electrocatalysis, demonstrating significant potential for addressing key environmental and energy challenges. Their unique electronic and structural properties enable them to mediate complex chemical transformations, such as the reduction of carbon dioxide and the oxidation of organic sulfides.

Carbon Dioxide (CO₂) Reduction Reactions (CO₂RR)

The conversion of carbon dioxide into valuable chemical feedstocks and fuels is a critical area of research aimed at mitigating greenhouse gas emissions. This compound complexes, particularly those featuring polypyridyl ligands, have been identified as effective molecular catalysts for the electrochemical reduction of CO₂. researchgate.net

These catalytic systems typically operate in non-aqueous solvents like acetonitrile, often with the addition of a proton source such as water. The catalytic process is initiated by the electrochemical reduction of the ruthenium complex. For instance, complexes bearing a 2,2′:6′,2′′:6′′,2′′′-quaterpyridine (qpy) ligand scaffold have shown remarkable activity. researchgate.net Upon reduction, a vacant coordination site is often generated by the dissociation of a labile ligand, such as chloride, allowing for the binding of a CO₂ molecule.

Spectroelectrochemical studies have been instrumental in elucidating the mechanism, suggesting that the CO₂ substrate binds to the ruthenium center after it has been reduced by two electrons. researchgate.net This interaction facilitates the activation of the CO₂ molecule, leading to the cleavage of a C-O bond. The primary product of this reduction is typically carbon monoxide (CO), with some systems also producing formate (B1220265) (HCOO⁻), depending on the reaction conditions and the nature of the ligands. rsc.org The presence of water can significantly influence the product selectivity and improve the catalytic activity. rsc.org

Table 1: Performance of a this compound Complex in CO₂ Reduction Data derived from studies on terpyridine-based Ru(II) complexes.

| Condition | Turnover Number (TON) for CO | Turnover Number (TON) for Formate | Observed Rate Constant (k_obs) |

|---|---|---|---|

| Anhydrous Acetonitrile | 12 | - | 1.5 s⁻¹ |

| Acetonitrile with 1% Water | 21 | 7 | 2.0 s⁻¹ |

Photooxidation of Thioethers

This compound precursors are fundamental in synthesizing photochemically active complexes capable of catalyzing the oxidation of thioethers to sulfoxides, an important transformation in organic synthesis. Specifically, luminescent cis-bis(bipyridyl)ruthenium(II) complexes featuring 1,2-azolylamidino ligands have demonstrated high efficiency in this reaction. nih.govuva.esacs.org

In these systems, the cis-ruthenium complex acts as a photosensitizer. Upon irradiation with visible light, the complex absorbs a photon and transitions to an excited state. This excited state can then initiate a photoredox cycle. Mechanistic studies suggest that the reaction proceeds via the formation of an oxygen radical anion. nih.govacs.org The catalytic process utilizes ambient oxygen as the oxidant, making it an environmentally benign method. The performance of these catalysts can surpass that of the well-known [Ru(bipy)₃]²⁺ complex. nih.govuva.esacs.org For example, the complex cis-[Ru(bipy)₂(NH=C(Me)dmpz-κ²N,N)]²⁺ has shown superior catalytic performance in the photooxidation of various thioethers. nih.gov

Table 2: Selected Cis-Ruthenium(II) Complexes for Thioether Photooxidation Complexes are synthesized from this compound precursors.

| Complex Name | Abbreviation | Ligand Features |

|---|---|---|

| cis-Ru(bipy)₂(NH=C(Ph)pz-κ²N,N)₂ | 4a | Phenyl and Pyrazolyl groups |

| cis-Ru(bipy)₂(NH=C(Ph)dmpz-κ²N,N)₂ | 4c | Phenyl and Dimethylpyrazolyl groups |

Mechanistic Insights into Catalytic Cycles and Turnover Efficiency

Understanding the intricate mechanisms of catalytic cycles involving this compound complexes is paramount for enhancing their efficiency and selectivity. This involves probing the role of ruthenium's accessible oxidation states and the profound influence of the surrounding ligand sphere.

Role of Ruthenium Oxidation States in Catalysis

Ruthenium is known for its ability to exist in a wide range of oxidation states, from -2 to +8, with the +2, +3, and +4 states being particularly common and relevant in catalysis. wikipedia.orgwikipedia.org The catalytic activity of cis-ruthenium complexes is intrinsically linked to the ability of the ruthenium center to cycle between these oxidation states.

In many catalytic processes, the cycle is initiated with a Ru(II) precursor. For example, in certain C-H oxygenation reactions, a Ru(II) complex undergoes oxidation by an external oxidant to a Ru(IV) intermediate. nih.gov This high-valent species can then participate in bond-forming reductive elimination, regenerating the Ru(II) state and completing the catalytic cycle. nih.gov Electrochemical studies of cis-bis(bipyridyl)ruthenium(II) complexes used in oxidation catalysis reveal reversible Ru(II)/Ru(III) oxidation events, highlighting the accessibility of the Ru(III) state as a key step in the catalytic mechanism. nih.govuva.esacs.org The specific ligands coordinated to the ruthenium center play a crucial role in stabilizing these different oxidation states. For instance, N,N-donor ligands are known to stabilize the Ru(III) state. rsc.org

Ligand Electronic and Steric Effects on Catalytic Performance and Selectivity

The ligands coordinated to the this compound core are not mere spectators; they actively dictate the catalyst's performance. Both the electronic properties (electron-donating or -withdrawing nature) and steric attributes (size and bulkiness) of the ligands have a profound impact on reactivity, stability, and selectivity. mdpi.com

Electronic Effects: The electronic nature of the ligands can modulate the redox potential of the ruthenium center. Electron-donating groups increase the electron density at the metal, making it easier to oxidize (a less positive redox potential). Conversely, electron-withdrawing groups make the metal center more electron-deficient and harder to oxidize. researchgate.net This tuning of redox properties is critical for optimizing the catalyst for a specific reaction, such as CO₂ reduction or oxidation catalysis. fu-berlin.de For instance, in the photooxidation of thioethers, the electrochemical and luminescent properties of cis-Ru(II)(bipy)₂ complexes can be finely tuned by varying the electronic effects of the precursor ligands. nih.govacs.org

Steric Effects: The steric bulk of ligands can influence the accessibility of the catalytic center, control substrate selectivity, and affect the stability of intermediate species. mdpi.com In reactions involving substrate binding, bulky ligands can create a specific pocket around the ruthenium atom, favoring the approach of certain substrates over others. This is a key principle in achieving high regioselectivity or stereoselectivity. Furthermore, steric hindrance can prevent catalyst deactivation pathways, such as dimerization, thereby increasing the catalyst's turnover efficiency and lifetime. The synthesis of 1,2-azolylamidino complexes from this compound precursors allows for the easy introduction of ligands with varying steric and electronic properties, enabling a systematic study of their impact on catalytic activity. nih.govacs.org

Photochemistry and Photophysical Behavior of Cis Ruthenium Chloride Complexes

Photo-Induced Ligand Exchange and Dissociation Processes

Upon absorption of light, typically in the ultraviolet-visible region, cis-ruthenium chloride complexes can undergo ligand exchange or dissociation. This process is generally initiated by the population of a dissociative metal-centered (MC) excited state, often a triplet ligand field (³LF) state, from a lower-lying metal-to-ligand charge transfer (³MLCT) state. rsc.org The population of the ³LF state places electron density in σ-antibonding orbitals localized on the Ru-ligand bonds, leading to their weakening and eventual cleavage. rsc.org

A common outcome of photoexcitation is the replacement of a coordinated ligand by a solvent molecule. nih.gov For instance, irradiation of a cis-ruthenium complex in an aqueous solution can lead to the substitution of a chloride or other ligand with a water molecule. The efficiency of this photo-induced ligand exchange, quantified by the quantum yield (Φ), is highly dependent on the nature of the ligands and the geometry of the complex. nih.gov The introduction of sterically bulky ligands can distort the pseudo-octahedral geometry around the ruthenium center, which in turn lowers the energy of the dissociative ³LF state and increases the quantum yield of ligand exchange. rsc.orgnih.gov

In some cases, the photo-induced ligand exchange can generate species with therapeutic potential. For example, the complex cis-[Ru(phpy)(phen)(CH₃CN)₂]⁺ undergoes photo-induced exchange of its acetonitrile (B52724) (CH₃CN) ligands, creating a species analogous to the chemotherapy drug cisplatin. nih.gov This light-activated binding to DNA highlights the potential for developing photochemotherapeutic agents with high spatiotemporal control. nih.gov

Table 1: Quantum Yields for Photo-Induced Ligand Exchange in Selected Ruthenium Complexes

| Complex | Irradiated Ligand | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| cis-[Ru(phpy)(phen)(CH₃CN)₂]⁺ | CH₃CN | CH₂Cl₂ | 450 | 0.08 | nih.gov |

| cis-[Ru(phpy)(phen)(CH₃CN)₂]⁺ | CH₃CN | CH₂Cl₂ with TBACl | 500 | 0.25 | nih.gov |

| K₂[Ru(NO)(Cl)₅] | NO | Aqueous | 355 | 0.06 | nih.gov |

Photoisomerization and Formation of Metastable States (e.g., Isonitrosyl)

A fascinating photochemical process observed in certain this compound complexes, particularly nitrosyl complexes, is photoisomerization, leading to the formation of long-lived metastable states. researchgate.netrsc.org Upon irradiation with light at low temperatures, the nitrosyl ligand (NO), which is typically coordinated to the ruthenium center through the nitrogen atom (Ru-N-O, ground state or GS), can rearrange to an isonitrosyl linkage, where it is bound through the oxygen atom (Ru-O-N). researchgate.net This new configuration is referred to as metastable state 1 (MS1). rsc.orgnih.gov

Further irradiation, often with a different wavelength of light, can sometimes induce a second metastable state (MS2), where the nitrosyl ligand adopts a side-on (η²-NO) coordination mode. researchgate.netrsc.org These metastable states are characterized by distinct spectroscopic signatures, such as different N-O stretching frequencies in their infrared spectra, and have different molecular geometries compared to the ground state. researchgate.net

The formation of these light-induced linkage isomers is a reversible process. researchgate.net The metastable states can revert to the ground state upon heating or by irradiation with light of a specific wavelength. researchgate.net This photochromic behavior makes these complexes potential candidates for applications in optical data storage and the development of photoswitchable materials. rsc.orgnih.gov The thermal stability of these metastable states is a critical factor for their potential applications, with some complexes exhibiting lifetimes of minutes at room temperature. rsc.org

Table 2: Characteristics of Ground and Metastable States in a Ruthenium Nitrosyl Complex

| State | Linkage Isomer | Coordination Mode | Method of Generation | Reversion to Ground State |

| Ground State (GS) | Nitrosyl | Ru-N-O | - | - |

| Metastable State 1 (MS1) | Isonitrosyl | Ru-O-N | Irradiation with blue-green light at low temperature | Heating or irradiation with red light |

| Metastable State 2 (MS2) | Side-on Nitrosyl | η²-NO | Irradiation of MS1 with near-infrared light | Heating |

Light-Controlled Release of Coordinated Small Molecules

The ability to release biologically active small molecules at a specific target site with precise temporal control is a significant goal in medicine. This compound complexes have emerged as promising platforms for the light-controlled release of such molecules, most notably nitric oxide (NO). nih.govrsc.org Nitric oxide is a crucial signaling molecule in various physiological processes, and its controlled delivery holds therapeutic potential. nih.gov

Many ruthenium nitrosyl complexes are stable in the dark but release NO upon exposure to light. nih.gov The mechanism of photorelease often involves the homolytic cleavage of the Ru-NO bond following excitation. nih.gov This process typically results in the oxidation of the ruthenium center from Ru(II) to Ru(III) and the release of a neutral NO radical (NO•). nih.gov The efficiency of NO photorelease is quantified by the quantum yield, which can be influenced by the other ligands in the coordination sphere. nih.gov For example, K₂[Ru(NO)(Cl)₅] releases NO with a quantum yield of 0.06 upon UV light irradiation. nih.gov

The released NO can then exert its biological effects, such as vasodilation. researchgate.net The site-specificity afforded by using light as a trigger is a major advantage over systemic NO donors that release the molecule spontaneously. nih.gov This approach is being explored for applications in photodynamic therapy and for the targeted treatment of localized diseases. nih.gov

Table 3: Quantum Yields for Nitric Oxide Photorelease from Ruthenium Complexes

| Complex | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| K₂[Ru(NO)(Cl)₅] | Aqueous | 355 | 0.06 | nih.gov |

| cis-[Ru(bpy)₂(py)(NO)]³⁺ | Aqueous | 334 | 0.169 ± 0.002 | researchgate.net |

| cis-[Ru(bpy)₂(4-pic)(NO)]³⁺ | Aqueous | 332 | 0.179 ± 0.002 | researchgate.net |

| cis-[Ru(bpy)₂(4-acpy)(NO)]³⁺ | Aqueous | 336 | 0.079 ± 0.002 | researchgate.net |

Luminescence Properties and Excited State Dynamics

Many cis-ruthenium(II) polypyridyl complexes, including those with chloride ligands, exhibit luminescence, typically in the form of phosphorescence from a triplet excited state. acs.orgnih.gov Upon absorption of light, the complex is promoted to a singlet metal-to-ligand charge transfer (¹MLCT) excited state. This is followed by rapid intersystem crossing to a lower-energy triplet MLCT (³MLCT) state. nih.gov The ³MLCT state is often emissive, and its decay back to the ground state results in the emission of a photon. nih.gov